2-(4-Fluorophenyl)ethynesulfonyl fluoride

描述

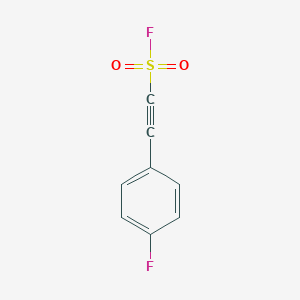

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluorophenyl)ethynesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPNMHXLKZECLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CS(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 4 Fluorophenyl Ethynesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry with 2-(4-Fluorophenyl)ethynesulfonyl Fluoride

General studies on sulfonyl fluorides indicate that they are excellent electrophiles for SuFEx transformations. The reaction involves the nucleophilic attack on the sulfur(VI) center, leading to the displacement of the fluoride ion. While this is a well-established mechanism, specific kinetic and thermodynamic data for this compound are not available.

Nucleophilic Reactivity at the Sulfonyl Fluoride Group

The reactivity of the –SO₂F moiety is central to its function in SuFEx chemistry. However, no specific studies have been published detailing the reactions of this compound with various classes of nucleophiles.

Reactions with Oxygen-Centered Nucleophiles (e.g., Phenols, Silyl (B83357) Ethers)

The SuFEx reaction between sulfonyl fluorides and phenols (or their silylated counterparts) is a common method for forming sulfonate esters. This transformation is typically facilitated by a base. While this is a foundational SuFEx reaction, no literature specifically documents the reaction of this compound with any oxygen-centered nucleophiles.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Sulfonimidoyl Fluorides)

The formation of sulfonamides through the reaction of sulfonyl fluorides with amines is a critical transformation in medicinal chemistry. Catalytic methods have been developed to facilitate this process, particularly for less reactive or sterically hindered substrates. Research on the broader class of 2-substituted-alkynyl-1-sulfonyl fluorides shows they react with secondary amines via Michael-type additions. However, specific examples, yields, or conditions for the reaction of this compound with nitrogen-centered nucleophiles have not been reported.

Reactions with Carbon-Centered Nucleophiles

Recent advancements in SuFEx chemistry have explored the use of carbon-based pronucleophiles (such as esters, amides, and nitriles) to form C–S bonds, yielding sulfones. These reactions are typically mediated by strong bases like lithium bis(trimethylsilyl)amide (LiHMDS). There is currently no published data on the application of these methods to this compound.

Catalytic Systems and Reaction Conditions for SuFEx

A variety of catalytic systems are known to promote SuFEx reactions, including organic bases (e.g., DBU, triethylamine), bifluoride salts, and organocatalysts like 1-hydroxybenzotriazole (B26582) (HOBt). The choice of catalyst and conditions depends on the reactivity of the specific sulfonyl fluoride and the nucleophile. Without experimental data for this compound, optimal conditions for its SuFEx reactions cannot be detailed.

Transition-Metal Catalysis in SuFEx Applications

While SuFEx is renowned for being a metal-free click reaction, transition metals are pivotal in the synthesis of diverse sulfonyl fluoride building blocks. Catalytic methods involving palladium, rhodium, and other metals are used to create complex sulfonyl fluorides that can then be used in SuFEx reactions. However, no literature specifically describes the use of transition-metal catalysis in the context of SuFEx applications involving this compound as a substrate.

Organocatalysis and Nucleophilic Catalysts in SuFEx

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, relies on the efficient activation of the remarkably stable sulfonyl fluoride (–SO₂F) group towards nucleophilic substitution. digitellinc.comnih.gov For compounds like this compound, organocatalysis provides a mild and efficient avenue for this transformation, circumventing the need for harsh reagents. digitellinc.com The catalysis is typically mediated by nucleophilic catalysts, which include a range of organic bases. rsc.orgchemrxiv.org

Nitrogenous Lewis bases are among the most common organocatalysts for SuFEx. nih.gov Their catalytic activity generally correlates with their basicity (pKaH value), with stronger bases often providing higher reactivity. nih.gov This category includes tertiary amines like triethylamine (B128534) (TEA), amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), guanidines, and phosphazene superbases like BEMP. nih.govnih.gov For instance, DBU is an effective catalyst for the reaction of bis(aryl fluorosulfates) with bis(aryl silyl ethers) and is also used in the late-stage SuFEx modification of heterocyclic structures derived from 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs). nih.govnih.gov The mechanism often involves the base activating the nucleophile (e.g., an alcohol or amine) through deprotonation or hydrogen bonding, thereby increasing its potency for attack on the electrophilic sulfur center of the sulfonyl fluoride. figshare.com

More recently, N-heterocyclic carbenes (NHCs) have been reported as efficient organocatalysts for a broad range of SuFExable hubs, including sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. figshare.com Mechanistic studies suggest that NHCs may function as carbon-centered Brønsted bases, activating alcohols or amines via hydrogen bond formation. figshare.com Bifluoride salts ([FHF]⁻) have also been identified as potent catalysts, further expanding the toolkit for SuFEx transformations. nih.govnih.gov These organocatalytic systems are crucial for unlocking the potential of the sulfonyl fluoride group in this compound for modular synthesis, allowing it to connect with various nucleophiles under controlled conditions. nih.gov

| Catalyst Type | Examples | Typical Role |

| Tertiary Amines | Triethylamine (TEA) | Base catalyst, activates nucleophiles. nih.gov |

| Amidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong base catalyst for phenols and silyl ethers. nih.govnih.gov |

| Phosphazenes | BEMP | Organosuperbase for challenging substrates. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | - | Activates alcohols/amines via hydrogen bonding. figshare.com |

| Bifluoride Salts | (Me₂N)₃S⁺[FHF]⁻ | Potent catalyst for polymerization. nih.gov |

Reactivity of the Ethyne (B1235809) Moiety in this compound

The ethyne moiety in this compound is a highly versatile functional group that participates in a wide range of chemical transformations. Its reactivity is significantly influenced by the adjacent, strongly electron-withdrawing sulfonyl fluoride group, which polarizes the carbon-carbon triple bond and makes it susceptible to attack by both radicals and nucleophiles, as well as an active participant in cycloaddition reactions. nih.gov

Alkyne Functionalization Reactions

The alkyne serves as a linchpin for the construction of more complex molecular architectures. It can undergo various functionalization reactions, including radical additions and cycloadditions, which proceed without disturbing the integrity of the sulfonyl fluoride group, thereby preserving it for subsequent SuFEx click chemistry. nih.govnih.gov

The electron-deficient nature of the alkyne in alkynyl sulfonyl fluorides makes it an excellent substrate for radical addition reactions. nih.govthieme-connect.de These processes provide a powerful method for the stereoselective synthesis of highly functionalized tetrasubstituted alkenyl sulfonyl fluorides. nih.gov For example, a method for the vicinal addition of fluorosulfonyl (FSO₂) and trifluoromethyl (CF₃) groups across aryl alkyl alkynes has been developed. nih.gov This reaction proceeds via the addition of a sulfonyl radical to the triple bond to form a vinyl radical, which is then trapped by a trifluoromethyl source. nih.gov

Furthermore, the photocatalytic radical chloro-fluorosulfonylation of alkynes using sulfuryl chlorofluoride (FSO₂Cl) has been reported. thieme-connect.de This reaction introduces both a chlorine atom and a fluorosulfonyl group across the triple bond, yielding β-chloroalkenylsulfonyl fluorides. thieme-connect.de These products are valuable synthetic hubs, as the newly installed chlorine atom can be used for further modifications, such as transition metal-catalyzed cross-coupling reactions, while the sulfonyl fluoride remains available for SuFEx. thieme-connect.de Alkynyl sulfonyl fluorides themselves can also serve as both precursors for the FSO₂ radical and as radical trapping reagents in the 1,2-difunctionalization of alkenes, highlighting the dual nature of their reactivity under radical conditions. nih.gov

| Reaction Type | Reagents | Product Class | Ref. |

| Vicinal Fluorosulfonyltrifluoromethylation | Allylsulfonyl fluoride, CF₃ source | Trifluoromethylalkenylsulfonyl fluorides | nih.gov |

| Radical Chloro-Fluorosulfonylation | FSO₂Cl, photocatalyst | β-Chloroalkenylsulfonyl fluorides | thieme-connect.de |

| Alkene 1,2-Difunctionalization | Alkene, AIBN (initiator) | β-Alkynyl-fluorosulfonylalkanes | nih.gov |

The alkyne moiety in this compound readily participates as a 2π component in cycloaddition reactions, providing access to a diverse range of five-membered heterocyclic sulfonyl fluorides. nih.gov These reactions are often stereospecific and proceed with high efficiency, embodying the principles of click chemistry. nih.govwikipedia.org

The most prominent of these are 1,3-dipolar cycloadditions, also known as Huisgen cycloadditions. wikipedia.orgorganic-chemistry.orgnih.gov In these transformations, the alkynyl sulfonyl fluoride acts as a dipolarophile, reacting with various 1,3-dipoles. nih.gov For instance, reactions with organic azides yield 1,2,3-triazoles, while cycloadditions with nitrile oxides produce isoxazoles, and reactions with nitrones give isoxazolines. nih.gov This strategy has been used to generate large libraries of novel, SuFEx-able pharmacophores from a common 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hub. nih.gov

The alkyne can also function as a dienophile in [4+2] Diels-Alder cycloadditions, reacting with a conjugated diene to form a six-membered ring, although this pathway is less explored in the context of SASFs compared to 1,3-dipolar cycloadditions. khanacademy.orgyoutube.com The high reactivity of the alkyne as a dipolarophile is attributed to its electron-deficient character, which is induced by the sulfonyl fluoride group. nih.gov

| 1,3-Dipole | Heterocyclic Product |

| Organic Azide (R-N₃) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Nitrone (R₂C=N⁺(R)O⁻) | Isoxazoline |

| Azomethine Ylide | Pyrrole (B145914) |

| Diazoalkane (R₂C=N₂) | Pyrazole |

Data sourced from cycloaddition reactions of various 2-substituted-alkynyl-1-sulfonyl fluorides. nih.gov

Interplay Between Sulfonyl Fluoride and Alkyne Reactivity

A significant feature of this compound is the profound interplay between its two key functional groups. The sulfonyl fluoride and the ethyne moiety are not merely independent reactive sites but rather a synergistic pairing where the reactivity of one is modulated by the presence of the other. nih.gov

The potent electron-withdrawing nature of the sulfonyl fluoride group is the dominant factor. It significantly lowers the electron density of the alkyne, thereby activating it for a range of transformations. nih.gov This activation is critical for its high reactivity as a dipolarophile in 1,3-dipolar cycloadditions and as a Michael acceptor in conjugate additions with nucleophiles. nih.govnih.gov Essentially, the –SO₂F group renders the alkyne "poised for reaction."

Conversely, transformations at the alkyne can influence the reactivity of the sulfonyl fluoride group. Following a cycloaddition or Michael addition reaction, the alkyne is consumed, and a new electronic environment is created around the sulfonyl fluoride. nih.gov For example, the conjugate addition of secondary amines to the alkyne results in β-amino-substituted ethenesulfonyl fluorides. nih.gov The electron-donating effect of the newly introduced amine substituent deactivates the sulfonyl fluoride head group toward subsequent SuFEx reactions. nih.gov Similarly, certain heterocyclic systems formed via cycloaddition can render the sulfonyl fluoride less reactive; pyrrole derivatives formed from SASF hubs were found to be unreactive to SuFEx under standard conditions, demonstrating that the product of the alkyne reaction directly impacts the viability of the SuFEx handle. nih.gov This dynamic interplay allows for a strategic, sequential approach to molecular construction, where the alkyne is first used as a scaffold for building complexity, followed by a final SuFEx step for late-stage functionalization. nih.gov

Influence of the 4-Fluorophenyl Group on Compound Reactivity and Selectivity

Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring and, by extension, from the rest of the molecule. This inductive pull makes the attached alkyne more electron-deficient than if it were substituted with a simple phenyl ring. The increased electrophilicity of the alkyne enhances its reactivity toward nucleophilic attack in Michael additions and as a dipolarophile in cycloaddition reactions. organic-chemistry.orgdiva-portal.org

Simultaneously, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic ring via a resonance effect (+M). While this effect is generally weaker for fluorine than its inductive effect, it still influences the electronic distribution. The net result of these competing effects is that the 4-fluorophenyl group slightly deactivates the aromatic ring toward electrophilic substitution but, more importantly in this context, modulates the electronic character of the entire molecule.

This electronic modulation extends to the sulfonyl fluoride group. The net electron-withdrawing character of the 4-fluorophenyl substituent increases the electrophilicity of the sulfur atom in the –SO₂F moiety. This can make the compound more susceptible to nucleophilic attack in SuFEx reactions compared to analogues with electron-donating groups on the aryl ring. In some cases, the fluorine on the phenyl ring can itself become a site of reactivity, such as in nucleophilic aromatic substitution (SₙAr), although this typically requires harsher conditions or highly activated systems and is less common than reactions at the alkyne or sulfonyl fluoride. researchgate.net Therefore, the 4-fluorophenyl group is not a passive spectator; it actively fine-tunes the reactivity of both key functional sites, influencing reaction rates and the compound's suitability for various synthetic applications.

Electronic Effects of Fluorine on Sulfonyl Fluoride Reactivity

The reactivity of arylsulfonyl fluorides can be predictably adjusted by modulating the electronic properties of the aryl group. acs.org In the case of this compound, the fluorine atom on the phenyl ring exerts a significant electronic influence. Fluorine is a highly electronegative atom, and its presence on the aromatic ring affects the electrophilicity of the sulfur center in the sulfonyl fluoride moiety.

The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This is a general trend observed where electron-withdrawing substituents on the aromatic ring increase the reactivity of the sulfonyl fluoride group. acs.org This increased reactivity correlates with factors that influence the electrophilicity of the sulfur center. nih.gov For instance, studies on the hydrolysis and amino acid reactivity of various sulfur(VI) fluorides (SVI-F) have shown that the intrinsic reactivity is closely linked to these electronic factors. nih.gov

The reactivity of a panel of SVI-F electrophiles with nucleophilic amino acids was found to increase in the order of N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr < N-Ac-Cys, which aligns with the nucleophilicity of these amino acids at physiological pH. nih.gov The electronic modifications on the aryl ring can, therefore, be used to tailor the sulfonyl fluoride for a desired level of reactivity.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on SO2F Reactivity |

|---|---|---|

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Increased Reactivity |

| -F (Fluoro) | Electron-Withdrawing | Moderately Increased Reactivity |

| -H (Hydrogen) | Neutral | Baseline Reactivity |

| -CH3 (Methyl) | Electron-Donating | Decreased Reactivity |

| -OCH3 (Methoxy) | Strongly Electron-Donating | Significantly Decreased Reactivity |

Orthogonal Reactivity and Chemoselectivity in Fluoroaryl-Sulfonyl Fluorides

A significant advantage of the sulfonyl fluoride group is its remarkable stability and chemoselectivity compared to other sulfonyl halides like sulfonyl chlorides. nih.gov The SO2F moiety is tolerant of numerous reaction conditions, allowing for chemical transformations to occur elsewhere in the molecule without affecting the sulfonyl fluoride. nih.gov This "orthogonal" reactivity is crucial in the synthesis of complex molecules.

For fluoroaryl-sulfonyl fluorides such as this compound, this chemoselectivity is particularly valuable. The molecule possesses multiple potentially reactive sites: the ethynyl (B1212043) (alkyne) group, the fluoro-substituted aromatic ring, and the sulfonyl fluoride group. The inherent stability of the SO2F group allows for selective reactions at the other functional groups. For example, transition-metal-catalyzed cross-coupling reactions could potentially be performed on the fluorophenyl ring, or addition reactions could occur at the alkyne, all while preserving the sulfonyl fluoride for a subsequent transformation, such as a Sulfur(VI) Fluoride Exchange (SuFEx) click reaction. nih.govscilit.com

SuFEx chemistry itself is compatible with a wide array of functional groups, reinforcing its status as a "click reaction". nih.gov This contrasts sharply with sulfonyl chlorides, which are generally more reactive and less selective, often reacting preferentially over other functional groups. nih.gov The unique balance of stability and reactivity in sulfonyl fluorides allows them to be used as stable precursors that can be reliably activated for nucleophilic exchange when desired. acs.orgnih.gov

Unconventional Reactivity of Sulfonyl Fluorides and its Implications for this compound

While the canonical reaction of sulfonyl fluorides involves the substitution of the fluoride atom (SuFEx), recent studies have unveiled unconventional reaction pathways that challenge this paradigm. imperial.ac.uk These novel reactivities involve the entire SO2F moiety and have significant implications for how molecules like this compound can be utilized in synthesis.

Defluorosulfonylative Coupling Reactions

One of the most notable unconventional reactions is defluorosulfonylative (deFS) coupling. imperial.ac.uk In this type of reaction, the entire sulfonyl fluoride group (SO2F) is displaced, rather than just the fluoride ion. This process generates a carbocation intermediate that can then be trapped by a nucleophile. springernature.com

For example, a defluorosulfonylative reaction has been developed for coupling 3-aryloxetane sulfonyl fluorides with amines to produce amino-oxetanes. springernature.com The reaction is promoted by gentle warming, and the sulfonyl fluoride acts as a stable precursor to a readily activated carbocation. springernature.com Although this specific example involves an oxetane, the principle of the SO2F group facilitating the formation of a carbocation intermediate could potentially be extended to other structures. For this compound, this could open up synthetic routes where the ethynesulfonyl fluoride part of the molecule is replaced entirely, allowing for the introduction of new functional groups at the alkyne carbon.

Alternative Leaving Group Capabilities of the SO2F Moiety

Expanding on the concept of defluorosulfonylation, the entire SO2F group has been shown to function as a leaving group in certain transition-metal-catalyzed cross-coupling reactions. imperial.ac.uk This represents a significant departure from its traditional role as a stable anchor for SuFEx chemistry. Reports have highlighted the use of the SO2F group as a leaving group in reactions such as the Suzuki-Miyaura coupling. imperial.ac.uk

This alternative leaving group capability suggests that this compound could potentially serve as a substrate in palladium-catalyzed cross-coupling reactions. In such a scenario, the C–S bond would be cleaved, and the –SO2F group would be substituted by another group from the coupling partner. This unconventional reactivity dramatically expands the synthetic utility of sulfonyl fluorides, transforming them from simple electrophilic hubs for SuFEx into versatile coupling partners in their own right.

| Compound Name |

|---|

| This compound |

| Sulfonyl chlorides |

| 3-aryloxetane sulfonyl fluorides |

| amino-oxetanes |

Advanced Applications of 2 4 Fluorophenyl Ethynesulfonyl Fluoride in Chemical Synthesis and Research

Building Blocks for Complex Molecular Architectures

The structure of 2-(4-Fluorophenyl)ethynesulfonyl fluoride (B91410), featuring both a reactive sulfonyl fluoride "warhead" and a versatile alkyne handle, makes it a potentially valuable building block for constructing intricate molecular designs.

Synthesis of Sulfonates and Sulfonamides via SuFEx

The cornerstone of modern sulfonyl fluoride chemistry is the SuFEx reaction, a highly reliable and efficient click chemistry transformation. sigmaaldrich.comeurekalert.org This reaction allows for the formation of robust S-O and S-N bonds. In this context, 2-(4-Fluorophenyl)ethynesulfonyl fluoride can react with a wide array of nucleophiles to generate corresponding sulfonates and sulfonamides.

The general mechanism involves the attack of a nucleophile (such as an alcohol or amine) on the electrophilic sulfur center of the sulfonyl fluoride, leading to the displacement of the fluoride ion. sigmaaldrich.com This process is known for its high efficiency, broad substrate scope, and compatibility with a wide range of functional groups, making it ideal for creating diverse molecular libraries.

Table 1: Representative SuFEx Reactions

| Reactant A | Reactant B (Nucleophile) | Product | Bond Formed |

|---|---|---|---|

| This compound | Phenol (Ar-OH) | Aryl Sulfonate | S-O |

| This compound | Primary Amine (R-NH₂) | Sulfonamide | S-N |

Generation of Carbo- and Heterocyclic Compounds

The alkyne functionality within this compound opens avenues for its use in cycloaddition reactions to generate a variety of carbo- and heterocyclic structures. For instance, related 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) have been utilized in "Diversity Oriented Clicking" strategies, participating in reactions like 1,3-dipolar cycloadditions to form complex heterocyclic frameworks. While specific examples involving the 4-fluorophenyl variant are not detailed in the literature, the principle remains applicable. This approach would allow for the rapid assembly of diverse scaffolds containing the sulfonyl fluoride moiety for further functionalization.

Enabling Late-Stage Functionalization Strategies in Molecular Design

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.

The sulfonyl fluoride group is well-suited for LSF due to its unique balance of stability and reactivity. nih.gov A molecule containing a pre-installed 2-(4-fluorophenyl)ethyne group could potentially be converted to the corresponding sulfonyl fluoride in a late step. More commonly, the sulfonyl fluoride itself can be introduced late in a synthetic sequence and then used as a versatile handle to connect different molecular fragments via the SuFEx reaction. This modularity is a key advantage in modern molecular design.

Integration into Automated Synthesis and High-Throughput Chemistry Platforms

The reliability and robustness of SuFEx chemistry make it highly amenable to automated synthesis and high-throughput chemistry platforms. These platforms rely on reactions that are high-yielding, tolerant of various functional groups, and proceed under mild conditions, all of which are characteristic of SuFEx transformations.

High-throughput screening (HTS) often requires the rapid synthesis of large libraries of compounds. By using this compound as a central scaffold, diverse libraries of sulfonates and sulfonamides could be generated in parallel by reacting it with plates of different alcohols and amines. This approach significantly accelerates the discovery of new bioactive molecules and materials.

Development of Covalent Probes and Chemical Tools in Chemical Biology

Sulfonyl fluorides are widely recognized as "privileged warheads" for the development of covalent probes and inhibitors in chemical biology. rsc.orgresearchgate.net Their balanced reactivity allows them to remain stable in aqueous biological media but react with specific nucleophilic amino acid residues within a protein's binding site.

While specific probes based on this compound have not been described, its structure is well-suited for such applications. The 4-fluorophenyl group can engage in specific interactions within a protein pocket, while the sulfonyl fluoride acts as the covalent anchor. The alkyne can serve as a "click" handle for the subsequent attachment of reporter tags like fluorophores or biotin (B1667282) for target identification and visualization studies.

Selective Reactivity with Specific Amino Acid Residues (General sulfonyl fluoride reactivity)

Sulfonyl fluorides are known to covalently modify several nucleophilic amino acid residues, expanding the range of tractable targets beyond the commonly targeted cysteine. The reactivity is often context-dependent, relying on the specific microenvironment of the protein's active site which can activate the sulfonyl fluoride and/or enhance the nucleophilicity of the target residue.

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group |

|---|---|

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

| Tyrosine | Phenolic Hydroxyl (-OH) |

| Lysine | Epsilon-amino (-NH₂) |

The reaction with these residues results in the formation of a stable sulfonate or sulfonamide linkage, leading to irreversible inhibition or labeling of the target protein. This broad targeting capability makes sulfonyl fluorides valuable tools for probing protein function and for the development of novel therapeutics.

Contributions to Modern Organofluorine Chemistry Methodologies

The broader class of compounds, arylsulfonyl fluorides, has garnered considerable attention for their unique reactivity and stability. enamine.netnih.gov They are recognized for their role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful and reliable reactions for building complex molecules. ccspublishing.org.cnsigmaaldrich.com This "click chemistry" approach allows for the efficient and specific formation of strong covalent bonds. nih.gov However, research explicitly outlining the use of this compound within this or other modern organofluorine methodologies remains to be published or is not widely disseminated.

Innovations in Carbon-Fluorine Bond Formation

The formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry, with significant implications for the development of pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.orgchemrxiv.orgnih.gov A variety of methods for C-F bond formation have been developed, broadly categorized as nucleophilic and electrophilic fluorinations. nih.gov

While there is a wealth of information on reagents like Selectfluor and Deoxo-Fluor, which are commonly used for electrophilic and nucleophilic fluorination respectively, there is a notable absence of published research detailing the specific application or innovative role of this compound in carbon-fluorine bond formation. nih.gov The reactivity of the sulfonyl fluoride group (-SO2F) is well-documented in the context of SuFEx reactions, where it reacts with nucleophiles, but this does not typically involve the formation of a new C-F bond from the fluoride atom of the sulfonyl fluoride group itself. sigmaaldrich.com

Radiochemistry and Isotopic Labeling (e.g., Fluorine-18)

Radiochemistry, particularly the use of the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), is a critical tool in medical imaging, specifically Positron Emission Tomography (PET). frontiersin.orgnih.gov The development of new methods for incorporating ¹⁸F into biologically active molecules is a major focus of current research. osti.gov

Compounds containing a sulfonyl fluoride group have been investigated as potential precursors for ¹⁸F-labeling. osti.gov The general strategy involves the exchange of the stable fluorine-19 isotope with the radioactive fluorine-18 isotope. This isotopic exchange can sometimes be facilitated under mild conditions, which is advantageous when working with sensitive biomolecules. nih.gov

However, a review of the available scientific literature does not yield specific studies or data on the use of this compound as a precursor for Fluorine-18 isotopic labeling. While the concept of using sulfonyl fluorides for ¹⁸F-labeling exists, the specific application and detailed findings for this particular compound are not documented in accessible sources. Therefore, no data tables or detailed research findings on its radiochemical applications can be provided at this time.

Computational and Theoretical Investigations of 2 4 Fluorophenyl Ethynesulfonyl Fluoride

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. Such studies allow for the identification of transition states and intermediates, providing a detailed, step-by-step understanding of reaction mechanisms.

Transition State Analysis in SuFEx Reaction Pathways

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a versatile set of click reactions that rely on the robust reactivity of sulfonyl fluorides. Theoretical calculations are crucial for understanding the nuanced mechanisms of these reactions. For SuFEx reactions involving alkynes, computational studies can elucidate the energetics of different potential pathways, such as concerted versus stepwise cycloadditions.

Transition state analysis for the reaction of 2-(4-fluorophenyl)ethynesulfonyl fluoride with various nucleophiles or reaction partners would involve locating the geometry of the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For instance, in related systems, DFT calculations have been used to rationalize the high regioselectivity observed in cycloaddition reactions by comparing the activation barriers of competing pathways.

Table 1: Hypothetical Transition State Analysis Data for a SuFEx Reaction This table is illustrative and based on typical data from computational studies of related SuFEx reactions, as specific data for this compound is not available.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kJ/mol) | Key Bond Distances in Transition State (Å) |

|---|---|---|

| Regioisomeric Pathway A | Data not available | Data not available |

| Regioisomeric Pathway B | Data not available | Data not available |

Computational Studies of Radical Intermediates and Reaction Pathways

While many SuFEx reactions proceed through ionic or concerted pathways, the potential for radical-mediated mechanisms exists, particularly under photochemical or electrochemical conditions. Computational methods are well-suited to investigate the formation and stability of radical intermediates. For this compound, theoretical studies could explore the homolytic cleavage of the S-C or S-F bonds, or the addition of radicals to the alkyne moiety.

Calculations would focus on the spin density distribution of potential radical intermediates to identify the location of the unpaired electron and predict subsequent reaction steps. By calculating the reaction enthalpies for various radical propagation steps, the most likely reaction pathway can be determined.

Electronic Structure and Bonding Analysis of the Sulfonyl Fluoride and Alkyne Moieties

The reactivity of this compound is governed by the electronic properties of its constituent functional groups: the sulfonyl fluoride (-SO₂F) and the fluorophenyl-substituted alkyne. Computational methods such as Natural Bond Orbital (NBO) analysis can provide detailed insights into the bonding and charge distribution within the molecule.

The sulfonyl fluoride group is strongly electron-withdrawing, which significantly influences the electronic nature of the adjacent alkyne. NBO analysis would likely reveal a significant polarization of the S-F and S=O bonds, rendering the sulfur atom highly electrophilic. This high electrophilicity is a key factor in its reactivity in SuFEx chemistry.

Furthermore, analysis of the π-system of the alkyne and the fluorophenyl ring would shed light on the electronic communication between these parts of the molecule. The electron-withdrawing nature of the sulfonyl fluoride group is expected to polarize the alkyne C≡C bond, making it susceptible to nucleophilic attack.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data This table presents typical parameters obtained from NBO analysis on similar molecules, as specific data for this compound is not publicly available.

| Atom | Calculated Natural Charge (e) | Hybridization |

|---|---|---|

| Sulfur (in -SO₂F) | Data not available | Data not available |

| Fluorine (in -SO₂F) | Data not available | Data not available |

| Alkynyl Carbon (α to -SO₂F) | Data not available | Data not available |

| Alkynyl Carbon (β to -SO₂F) | Data not available | Data not available |

Prediction of Reactivity and Selectivity Profiles

A primary goal of computational chemistry in the study of novel reagents is the prediction of their reactivity and selectivity. By calculating various molecular properties, often referred to as reactivity descriptors, it is possible to anticipate how a molecule like this compound will behave in different chemical environments.

Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to act as an electron donor and acceptor, respectively. For an electrophile like this compound, the LUMO is of particular interest. Its energy and spatial distribution would indicate the most likely sites for nucleophilic attack.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would be expected to show a highly positive potential around the sulfur atom, confirming its electrophilicity. These computational tools can be used to predict the regioselectivity of reactions, such as Michael additions to the activated alkyne.

Table 3: Calculated Reactivity Descriptors (Example) This table illustrates the types of data generated from computational reactivity predictions. Specific values for this compound are not available in the reviewed literature.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| E(HOMO) | Data not available | Indicates electron-donating ability |

| E(LUMO) | Data not available | Indicates electron-accepting ability and electrophilic sites |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Global Electrophilicity Index (ω) | Data not available | Quantifies the electrophilic character of the molecule |

Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl Ethynesulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework of 2-(4-Fluorophenyl)ethynesulfonyl fluoride (B91410).

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Characterization

A complete NMR characterization provides unambiguous evidence for the structure of 2-(4-Fluorophenyl)ethynesulfonyl fluoride.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the aromatic protons of the 4-fluorophenyl group. These protons typically appear as a set of two multiplets or doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). The coupling between adjacent aromatic protons (³JHH) and the coupling to the fluorine atom (³JHF and ⁴JHF) would lead to complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would provide information on all carbon atoms in the molecule. Key expected signals include two distinct peaks for the acetylenic carbons, with the carbon attached to the sulfonyl group being significantly deshielded. The carbons of the 4-fluorophenyl ring would appear in the aromatic region (δ 115-165 ppm), with their chemical shifts and splitting patterns influenced by the strong C-F coupling. The carbon atom directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

¹⁹F NMR: As a compound containing two distinct fluorine atoms—one on the aromatic ring and one in the sulfonyl fluoride group—¹⁹F NMR is particularly informative. The fluorine of the sulfonyl fluoride group (-SO₂F) is expected to appear as a singlet at a characteristic chemical shift. The fluorine on the phenyl ring will also present a distinct signal, likely a multiplet due to coupling with the aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H | Aromatic CH (ortho to F) | 7.0 - 7.5 | Multiplet (dd), ³JHH, ⁴JHF |

| Aromatic CH (meta to F) | 7.6 - 8.0 | Multiplet (dd), ³JHH, ³JHF | |

| ¹³C | Acetylenic C-Ar | ~80 - 95 | Singlet or Doublet (due to JCF) |

| Acetylenic C-SO₂F | ~95 - 110 | Singlet | |

| Aromatic C-F | ~160 - 168 | Doublet, ¹JCF ≈ 250 Hz | |

| Aromatic CH | ~115 - 135 | Doublets, JCF | |

| ¹⁹F | Ar-F | ~ -105 to -115 | Multiplet |

| -SO₂F | ~ +30 to +70 | Singlet |

Data is estimated based on analogous compounds and standard NMR principles.

Elucidation of Regio- and Stereoisomeric Structures

NMR spectroscopy is crucial for determining the structure of derivatives formed from this compound. For instance, in addition reactions across the alkyne triple bond, different regio- and stereoisomers (e.g., E/Z isomers) can be formed.

For example, the addition of a nucleophile can lead to a vinylsulfonamide. The stereochemistry of the resulting double bond can be determined by the magnitude of the proton-proton coupling constant (³JHH) across the double bond. Typically, the coupling constant for trans protons is significantly larger (12-18 Hz) than for cis protons (6-12 Hz). Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, confirming spatial arrangements and thus identifying the specific isomer.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the key structural motifs.

Key expected vibrational frequencies include:

Alkyne (C≡C) stretch: A weak to medium intensity band around 2100-2260 cm⁻¹ in the IR spectrum. This stretch is often stronger and more readily observed in the Raman spectrum.

Sulfonyl (S=O) stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1370-1450 cm⁻¹ and 1180-1210 cm⁻¹, respectively.

Sulfur-Fluorine (S-F) stretch: A strong, characteristic band typically observed in the range of 800-900 cm⁻¹.

Carbon-Fluorine (C-F) stretch: A strong band in the fingerprint region, usually around 1200-1250 cm⁻¹, associated with the aryl-fluorine bond.

Aromatic C=C stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational analysis. osti.govnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Alkyne | C≡C Stretch | 2100 - 2260 | IR (weak), Raman (strong) |

| Sulfonyl | S=O Asymmetric Stretch | 1370 - 1450 | IR (strong) |

| Sulfonyl | S=O Symmetric Stretch | 1180 - 1210 | IR (strong) |

| Sulfonyl Fluoride | S-F Stretch | 800 - 900 | IR (strong) |

| Aryl Fluoride | C-F Stretch | 1200 - 1250 | IR (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman (variable) |

Data is estimated based on standard vibrational frequency correlation tables.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the target compound and to gain structural information from its fragmentation patterns.

For this compound (C₈H₄F₂O₂S), the expected exact mass is approximately 217.98 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring this mass with high precision.

The fragmentation pattern under electron ionization (EI) or other ionization techniques would provide further structural proof. Plausible fragmentation pathways could include:

Loss of the sulfonyl fluoride group (-SO₂F) or parts of it (e.g., SO₂, F).

Cleavage of the alkyne bond.

Fragmentation of the 4-fluorophenyl ring.

The mass spectra of fluorinated compounds are often complex, but the isotopic patterns, particularly for sulfur, can aid in the identification of fragments.

| m/z Value (Expected) | Possible Fragment Identity | Fragmentation Pathway |

| 218 | [M+H]⁺ | Protonated molecular ion (in ESI/CI) |

| 218 | [M]⁺˙ | Molecular ion (in EI) |

| 135 | [C₈H₄F]⁺ | Loss of ·SO₂F |

| 120 | [C₇H₄F]⁺ | Loss of C≡CSO₂F |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Table represents hypothetical fragmentation patterns.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a derivative, 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide, has been elucidated. scispace.comresearchgate.net This derivative is synthesized from the corresponding (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride. scispace.comresearchgate.net The analysis of such derivatives provides valuable insight into the structural behavior of the parent framework.

For the derivative 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide, X-ray analysis revealed the following key details:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.2594(19) |

| b (Å) | 5.7351(4) |

| c (Å) | 26.1139(18) |

| β (°) | 102.009(2) |

| Volume (ų) | 3993.2(5) |

| Z | 8 |

Data obtained for the derivative 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide. scispace.comresearchgate.net

Such studies also reveal details about molecular packing, including hydrogen bonding and other non-covalent interactions that dictate the supramolecular architecture in the solid state. scispace.com

Application of Advanced Spectroscopic Techniques

Beyond the primary methods, a range of advanced spectroscopic techniques can be applied for a more profound understanding of this compound and its derivatives.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For instance, HMBC can show correlations between the aromatic protons and the acetylenic carbons, confirming the link between the phenyl ring and the ethynesulfonyl fluoride moiety.

Solid-State NMR: For materials that are difficult to dissolve or to obtain as single crystals, solid-state NMR can provide valuable structural information about the compound in its solid form.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to further fragmentation. Analyzing the resulting daughter ions can provide highly detailed information about the molecule's structure and fragmentation pathways, aiding in the unambiguous identification of isomers.

These advanced methods, when used in concert, provide a powerful toolkit for the exhaustive structural characterization of novel and complex molecules like this compound.

Conclusion and Future Research Directions

Summary of Key Advances in 2-(4-Fluorophenyl)ethynesulfonyl Fluoride (B91410) Chemistry

The chemistry of 2-(4-Fluorophenyl)ethynesulfonyl fluoride is intrinsically linked to the development of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) as powerful connective hubs in organic synthesis. A major leap forward has been the establishment of the "Diversity Oriented Clicking" (DOC) strategy. nih.govnih.gov This approach utilizes the dual reactivity of the ethynesulfonyl fluoride scaffold to generate vast libraries of structurally diverse molecules from a common starting point.

The core of the DOC strategy lies in the ability of the activated alkyne of This compound to participate in a wide range of stereoselective cycloaddition reactions. By reacting with various dipoles and dienes, a rich tapestry of heterocyclic and carbocyclic structures can be accessed with high efficiency and regioselectivity. nih.gov For instance, reactions with nitrile oxides, nitrones, and azides yield highly functionalized isoxazoles, isoxazolines, and triazoles, respectively. These reactions are characterized by their mild conditions and the formation of a single regioisomer, underscoring the "click" nature of these transformations. nih.gov

The second dimension of the DOC strategy involves the sulfonyl fluoride group itself. This moiety is a latent electrophile, capable of undergoing Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sigmaaldrich.com After the initial construction of a core heterocyclic structure, the pendant sulfonyl fluoride can be further functionalized by reaction with a variety of nucleophiles, such as phenols, to form sulfonates. nih.gov This late-stage modification capability allows for the rapid generation of large compound libraries from a smaller set of core structures, a significant advantage in high-throughput screening for drug discovery and materials science. nih.gov

The utility of this approach is exemplified by the synthesis of libraries of SuFExable pharmacophores. The modular nature of the DOC strategy, combining the versatility of cycloaddition reactions with the reliability of SuFEx chemistry, has been demonstrated to produce libraries of hundreds of unique compounds with minimal synthetic effort. nih.govnih.gov

Emerging Frontiers in Ethynesulfonyl Fluoride Synthesis and Reactivity

The continued advancement of This compound chemistry is dependent on the development of novel and efficient synthetic methods for ethynesulfonyl fluorides and the discovery of new modes of reactivity.

Synthesis of Ethynesulfonyl Fluorides

Recent years have witnessed the emergence of innovative strategies for the synthesis of sulfonyl fluorides in general, which can be adapted for ethynesulfonyl fluoride preparation. Traditional methods often involve multi-step sequences, but newer approaches focus on more direct and versatile routes. For example, radical-based methods are gaining prominence. rsc.org The generation of fluorosulfonyl radicals and their subsequent reaction with suitable precursors represents a powerful and concise pathway to sulfonyl fluorides. rsc.org Furthermore, electrochemical methods are being explored for the synthesis of sulfonyl fluorides from readily available starting materials like thiols or disulfides, offering a greener and more efficient alternative. rhhz.net

Novel Reactivity Patterns

Beyond the established SuFEx and cycloaddition reactions, researchers are uncovering unconventional reactivity patterns of sulfonyl fluorides. While the SuFEx pathway, involving the substitution of the fluoride atom, is the dominant mode of reaction, recent studies have shown that the entire sulfonyl fluoride group can act as a leaving group in certain contexts. imperial.ac.uk This "defluorosulfonylative" coupling opens up new avenues for carbon-carbon and carbon-heteroatom bond formation, expanding the synthetic utility of compounds like This compound .

Another area of active investigation is the use of ethynesulfonyl fluorides as Michael acceptors. The electron-withdrawing nature of the sulfonyl fluoride group activates the alkyne for conjugate addition reactions with a variety of soft nucleophiles. masterorganicchemistry.comyoutube.com This reactivity can be harnessed to introduce a wide range of functional groups at the β-position of the original alkyne, leading to highly functionalized linear structures. The stereoselectivity of these additions is a key focus of ongoing research, with the potential to generate complex molecules with precise stereochemical control. rsc.org

Untapped Potential in Advanced Synthetic and Materials Applications

The unique structural and electronic properties of This compound and its derivatives suggest significant untapped potential in both advanced synthesis and materials science.

Advanced Synthetic Applications

The modularity and efficiency of the DOC strategy make This compound an ideal starting point for the synthesis of complex natural products and pharmaceutically active compounds. The ability to rapidly construct diverse heterocyclic cores and then fine-tune their properties through late-stage SuFEx functionalization provides a powerful platform for medicinal chemistry programs. For example, screening of libraries derived from SASFs has already identified lead compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The future will likely see the application of this strategy to a wider range of biological targets.

The development of covalent inhibitors is another promising area. The sulfonyl fluoride moiety can act as a warhead, forming a stable covalent bond with specific amino acid residues in a protein target. enamine.net The reactivity of the sulfonyl fluoride can be tuned by the surrounding molecular scaffold, allowing for the design of highly selective and potent covalent probes and drugs. The ethynesulfonyl fluoride scaffold provides a versatile platform for positioning the sulfonyl fluoride group within a molecule to achieve optimal interaction with the target protein.

Materials Science Applications

The SuFEx reaction is not limited to small molecule synthesis; it is also a powerful tool for polymer chemistry. The robust and efficient nature of the SuFEx ligation makes it ideal for the synthesis of novel polymers with precisely defined structures and properties. This compound , with its dual reactivity, could be used to create highly functionalized monomers that can be polymerized and then cross-linked or modified through the sulfonyl fluoride group. This could lead to the development of new materials with applications in areas such as electronics, coatings, and biomaterials. The inherent stability of the sulfonate linkage formed through SuFEx chemistry would impart desirable properties to these materials. sigmaaldrich.com

The incorporation of the fluorophenyl group also opens up possibilities in the design of liquid crystals and other functional materials where fluorine-containing motifs are known to influence molecular packing and electronic properties. The rigid ethynyl (B1212043) linker in This compound provides a well-defined structural element for the construction of such materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-fluorophenyl)ethynesulfonyl fluoride?

- Methodological Answer : The synthesis of fluorophenyl sulfonyl derivatives often involves condensation reactions. For example, (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide was synthesized using (E)-2-(4-bromophenyl)ethenesulfonyl chloride and 4-fluoroaniline in a condensation reaction, yielding 79% under mild conditions (room temperature, inert atmosphere) . Solvent selection (e.g., DMSO or MTBE) is critical for efficient extraction and purity, as demonstrated in sulfamoyl fluoride syntheses . Key parameters include:

- Reaction time : 4–6 hours.

- Purification : Column chromatography with hexane/ethyl acetate (3:1).

- Yield optimization : Adjust stoichiometry of sulfonyl chloride to amine (1:1.2 molar ratio).

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess thermal, hydrolytic, and photolytic degradation. For sulfonyl fluorides, accelerated stability testing at 40°C/75% relative humidity over 30 days is recommended . Analytical methods include:

- HPLC-MS : Monitor degradation products (e.g., sulfonic acids).

- NMR : Track structural integrity (e.g., disappearance of -SO2F peaks at δ 45–50 ppm in ¹⁹F NMR).

- Melting point analysis : Compare observed values (e.g., 138–140°C ) to literature to detect impurities.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl groups) and ethyne signals (δ 2.5–3.0 ppm) .

- ¹⁹F NMR : Detect sulfonyl fluoride (-SO2F) at δ 45–50 ppm and aryl fluoride at δ -110 to -115 ppm .

- IR Spectroscopy : Confirm -SO2F stretching vibrations at 1350–1400 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer : For fluorophenyl analogs, Quantitative Structure-Activity Relationship (QSAR) models prioritize derivatives with high predicted anti-proliferative activity. Key steps:

- Descriptor selection : Use topological polar surface area (TPSA) and LogP to predict membrane permeability .

- Molecular docking : Target receptors like Polo-like kinase 1 (Plk1) using AutoDock Vina. Derivatives with binding affinities ≤ -8.0 kcal/mol (e.g., ligand 24 in ) show promising inhibitory activity.

- Pharmacokinetic validation : Apply Lipinski’s Rule of Five to exclude compounds with poor bioavailability .

Q. How should researchers resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer : Contradictions often arise from electronic or steric effects. For example:

- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the sulfonyl group compared to non-fluorinated analogs, accelerating nucleophilic substitution .

- Steric hindrance : Bulkier substituents (e.g., 4-acetamidophenyl in ) reduce reaction rates. Validate via Hammett plots correlating σ values of substituents with reaction kinetics.

- Control experiments : Compare reactivity with 2-(4-chlorophenyl) analogs to isolate electronic contributions .

Q. What strategies improve the selectivity of this compound in protein labeling applications?

- Methodological Answer : Sulfonyl fluorides are "clickable" electrophiles for covalent protein modification. To enhance selectivity:

- pH optimization : Perform reactions at pH 7.4–8.0 to target nucleophilic lysine residues .

- Competitive assays : Use iodoacetamide or maleimides to block cysteine residues, reducing off-target binding .

- LC-MS/MS validation : Identify labeled peptides via characteristic mass shifts (+136 Da for sulfonylation) .

Q. How can in vivo studies evaluate the toxicity profile of this compound?

- Methodological Answer : Preclinical toxicity assessment requires:

- Acute toxicity testing : Administer 50–200 mg/kg doses to rodents; monitor liver/kidney function (ALT, creatinine) .

- Genotoxicity assays : Conduct Ames tests with TA98 and TA100 strains to detect mutagenicity .

- Metabolic profiling : Use CYP450 enzyme assays to identify potential drug-drug interactions .

Key Considerations for Researchers

- Safety : Always use PPE (gloves, goggles) due to the compound’s reactivity and potential toxicity .

- Data Reproducibility : Document solvent purity (HPLC-grade) and reaction atmosphere (N2/Ar) to minimize variability .

- Collaboration : Cross-validate computational predictions with experimental assays (e.g., in vitro kinase inhibition ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。